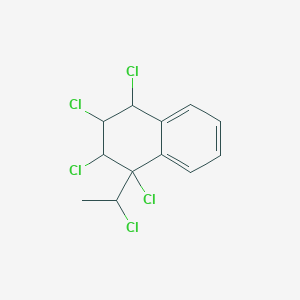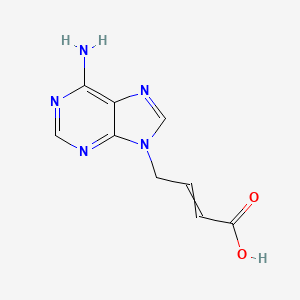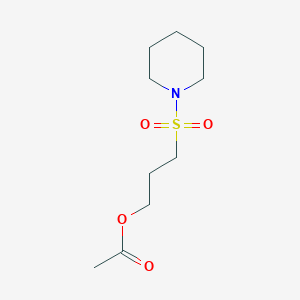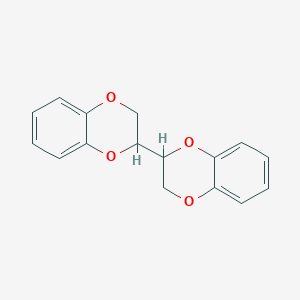
2,2',3,3'-Tetrahydro-2,2'-bi-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’-Tetrahydro-2,2’-bi-1,4-benzodioxine is an organic compound with the molecular formula C16H16O4 It is a derivative of benzodioxane, which is a bicyclic compound consisting of a benzene ring fused with a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’-Tetrahydro-2,2’-bi-1,4-benzodioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of 2,2’,3,3’-Tetrahydro-2,2’-bi-1,4-benzodioxine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,3’-Tetrahydro-2,2’-bi-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
2,2’,3,3’-Tetrahydro-2,2’-bi-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’-Tetrahydro-2,2’-bi-1,4-benzodioxine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as an antioxidant or antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the additional dioxane ring.
2,3-Dihydro-1,4-benzodioxine: Another related compound with a different degree of saturation in the dioxane ring.
Tetrahydrobenzodioxane: A fully saturated analog with different chemical properties.
Uniqueness
2,2’,3,3’-Tetrahydro-2,2’-bi-1,4-benzodioxine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
114662-64-5 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C16H14O4/c1-3-7-13-11(5-1)17-9-15(19-13)16-10-18-12-6-2-4-8-14(12)20-16/h1-8,15-16H,9-10H2 |
Clave InChI |
DICBFZVRRORZGW-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)C3COC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)

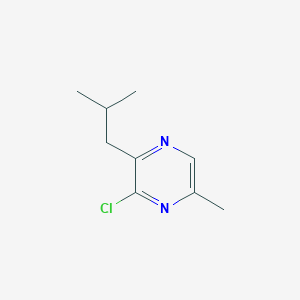
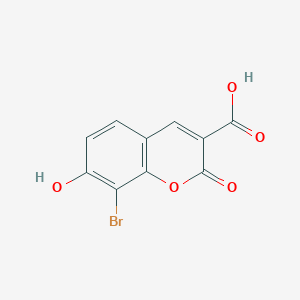
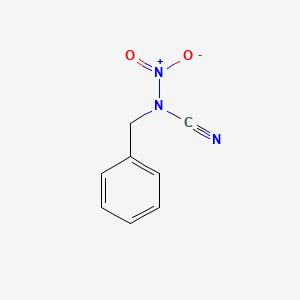
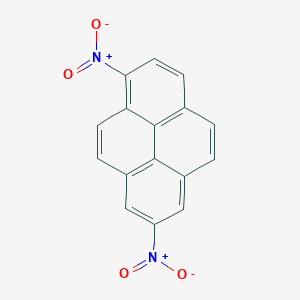
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
phosphanium bromide](/img/structure/B14307084.png)
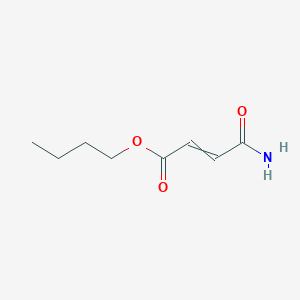
![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
